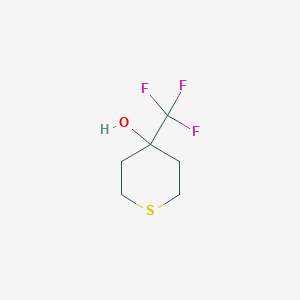

4-(Trifluoromethyl)thian-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethyl)thian-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3OS/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEMWLFCBNLZJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Trifluoromethyl Thian 4 Ol

Reactions at the Hydroxyl Group

The tertiary hydroxyl group is a primary site for chemical modification, though its reactivity is significantly modulated by the adjacent CF3 group.

Esterification and Etherification Reactions

Esterification and etherification of 4-(Trifluoromethyl)thian-4-ol are challenging due to steric hindrance and electronic effects. The bulky trifluoromethyl group and the thiane (B73995) ring sterically encumber the hydroxyl group, impeding the approach of acylating or alkylating agents. Furthermore, the strong electron-withdrawing nature of the CF3 group deactivates the hydroxyl oxygen, reducing its nucleophilicity and making it less reactive towards electrophiles.

Standard esterification conditions, such as Fischer esterification with a carboxylic acid and a strong acid catalyst, are expected to be slow and require forcing conditions. More potent acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base may yield the desired esters, but competitive elimination reactions could be a significant side pathway.

Similarly, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is likely to be inefficient. The reduced acidity of the hydroxyl proton (due to the destabilizing effect of the CF3 group on the resulting alkoxide) and the steric hindrance around the oxygen atom would necessitate strong bases and highly reactive alkylating agents, which could again favor elimination over substitution.

Table 1: Predicted Reactivity in Esterification and Etherification

| Reaction Type | Substrate | Expected Reactivity | Key Influencing Factors |

|---|---|---|---|

| Esterification (e.g., with Acetic Anhydride) | This compound | Low to Moderate | Steric hindrance from CF3 and thiane ring; Reduced nucleophilicity of OH group. |

| Etherification (e.g., Williamson Synthesis) | This compound | Low | Steric hindrance; Destabilized alkoxide intermediate due to electron-withdrawing CF3 group. |

Oxidation Reactions leading to Ketones

As a tertiary alcohol, this compound cannot be oxidized to a ketone through conventional methods that require a hydrogen atom on the carbinol carbon. Reagents such as chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or potassium permanganate (B83412) will not yield the corresponding ketone, 4-(trifluoromethyl)thian-4-one. organic-chemistry.orgkhanacademy.org

However, it is important to note that the thioether linkage in the thiane ring is susceptible to oxidation. Strong oxidizing agents could potentially oxidize the sulfur atom to a sulfoxide (B87167) or a sulfone, depending on the reaction conditions and stoichiometry of the oxidant. This presents a challenge for chemoselectivity if other transformations are desired. Methodologies for the oxidation of α-trifluoromethyl alcohols to their corresponding ketones have been developed, but these are typically for primary or secondary alcohols. researchgate.netbohrium.comdntb.gov.ua

Dehydration Reactions and Potential Rearrangements

Acid-catalyzed dehydration of this compound is a plausible transformation. Protonation of the hydroxyl group followed by the loss of water would generate a tertiary carbocation adjacent to the trifluoromethyl group. The stability of this carbocation is a critical factor in determining the reaction's feasibility and outcome.

The powerful electron-withdrawing CF3 group is known to significantly destabilize an adjacent positive charge. This destabilization would make the formation of the carbocation intermediate energetically unfavorable, thus requiring harsh reaction conditions (e.g., strong acids, high temperatures) to promote dehydration.

Once formed, the carbocation can undergo deprotonation from an adjacent carbon to form an alkene. Two potential alkene products could be formed: 5,6-dihydro-4-(trifluoromethyl)-2H-thiopyran and 3,6-dihydro-4-(trifluoromethyl)-2H-thiopyran. The regioselectivity of the elimination would be governed by the relative acidity of the adjacent protons and the thermodynamic stability of the resulting double bond. Due to the electronic effects of the CF3 group, rearrangements of the carbocation intermediate are less likely compared to non-fluorinated analogs.

Reactivity of the Trifluoromethyl Group

The CF3 group is renowned for its high stability and significant electronic influence on neighboring functional groups.

Stability and Chemical Transformations of the CF3 Moiety

The trifluoromethyl group is one of the most stable functional groups in organic chemistry. tcichemicals.com The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to chemical attack under most conditions. reddit.com It is generally inert to acidic, basic, oxidative, and reductive conditions that would transform many other functional groups. tcichemicals.com

While transformations of the CF3 group are challenging, they are not impossible. Certain reagents, such as fuming sulfuric acid in the presence of boric acid, have been used to hydrolyze aromatic trifluoromethyl groups to carboxylic acids. rsc.org However, such harsh conditions would likely lead to the decomposition of a molecule like this compound. Therefore, for most synthetic purposes, the CF3 group in this compound can be considered a robust and unreactive spectator. nih.govresearchgate.net

Influence of the CF3 Group on Adjacent Functional Group Reactivity

The primary role of the CF3 group in this compound is to modulate the reactivity of the adjacent hydroxyl group through its potent inductive effect. nih.govrsc.org As the most electronegative element, fluorine atoms pull electron density away from the carbon to which they are attached. wikipedia.org This effect is transmitted through the sigma bonds of the molecule.

Key effects include:

Decreased Nucleophilicity of the Hydroxyl Group: The electron-withdrawing CF3 group reduces the electron density on the hydroxyl oxygen, making it a weaker nucleophile. This directly impacts its ability to participate in esterification and etherification reactions.

Increased Acidity of the Hydroxyl Proton: While the CF3 group destabilizes the corresponding alkoxide, its inductive effect also polarizes the O-H bond, potentially increasing the acidity of the hydroxyl proton compared to its non-fluorinated analog, 4-methylthian-4-ol.

Destabilization of Adjacent Carbocations: As mentioned in the context of dehydration reactions, the CF3 group strongly destabilizes any developing positive charge on the adjacent carbon atom. This makes SN1-type reactions at the tertiary carbon highly unfavorable.

Table 2: Comparison of Electronic Properties

| Property | 4-Methylthian-4-ol (Analog) | This compound | Influence of Substituent |

|---|---|---|---|

| OH Nucleophilicity | Higher | Lower | CF3 is strongly electron-withdrawing. |

| Rate of Dehydration (Acid-Catalyzed) | Faster | Slower | CF3 destabilizes the carbocation intermediate. |

| Stability of C-Substituent Bond | Standard C-C Bond | Extremely High (C-CF3) | High strength of C-F bonds. |

Reactivity of the Thiane Ring System

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a versatile scaffold in organic chemistry. Its reactivity is centered around the sulfur atom and the surrounding C-H bonds.

Sulfur Oxidation States and Derivatives (Sulfoxides, Sulfones)

The sulfur atom in the thiane ring of this compound exists in the sulfide (B99878) oxidation state (II). It can be readily oxidized to corresponding sulfoxides (oxidation state IV) and sulfones (oxidation state VI). This sequential oxidation is a common transformation for thioethers and offers a pathway to modulate the electronic and steric properties of the molecule.

The oxidation of sulfides to sulfoxides, and subsequently to sulfones, is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed to achieve this, with the choice of reagent and reaction conditions determining the selectivity towards the sulfoxide or the sulfone. rsc.orgorganic-chemistry.org

To Sulfoxides: Controlled oxidation, typically using one equivalent of an oxidant, yields the corresponding sulfoxide. Reagents like sodium periodate (B1199274) (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) are often effective.

To Sulfones: Stronger oxidizing conditions or an excess of the oxidizing agent will typically lead to the formation of the sulfone. Common reagents for this transformation include excess hydrogen peroxide, often in the presence of a catalyst, meta-chloroperoxybenzoic acid (m-CPBA), or Oxone (potassium peroxymonosulfate). orgsyn.org The use of N-fluorobenzenesulfonimide (NFSI) has also been reported as an effective oxidant for the selective synthesis of both sulfoxides and sulfones by varying the reagent loading. rsc.org

The presence of the trifluoromethyl group on the quaternary carbon is not expected to significantly hinder the oxidation of the distal sulfur atom. The resulting this compound 1-oxide and this compound 1,1-dioxide are valuable derivatives for further synthetic manipulations.

Table 1: Common Oxidizing Agents for Sulfide to Sulfoxide/Sulfone Transformation

| Oxidizing Agent | Typical Product | Conditions |

| Hydrogen Peroxide (H₂O₂) (1 equiv.) | Sulfoxide | Controlled stoichiometry |

| Hydrogen Peroxide (H₂O₂) (>2 equiv.) | Sulfone | Excess reagent, often with catalyst (e.g., TaC) organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfone | Typically >2 equivalents |

| Oxone® | Sulfone | Aqueous/organic solvent mixture orgsyn.org |

| Sodium Periodate (NaIO₄) | Sulfoxide | Methanol/water |

| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Controlled stoichiometry in H₂O rsc.org |

Ring-Opening and Ring-Expansion Reactions

While the thiane ring is generally stable, it can undergo ring-opening or ring-expansion reactions under specific conditions, often involving activation of the sulfur atom or adjacent functional groups. For this compound, such reactions could be initiated by electrophilic attack on the sulfur or by transformations involving the tertiary alcohol.

Theoretical studies on the ring-opening of other saturated heterocycles, such as tetrahydrofuran, have shown that the reaction can be facilitated by Lewis acids, which coordinate to the heteroatom and weaken the C-O bond. nih.gov A similar principle could apply to the thiane ring, where a strong electrophile or Lewis acid could coordinate to the sulfur atom, making the ring susceptible to nucleophilic attack and subsequent cleavage.

Furthermore, reactions involving the tertiary alcohol could potentially lead to ring fragmentation or rearrangement, particularly if a carbocation is formed at the C4 position. However, the strong electron-withdrawing nature of the trifluoromethyl group would destabilize an adjacent carbocation, making such pathways less likely under standard conditions. Computational studies on related pyran systems suggest that the reaction mechanism can involve a pyrylium (B1242799) intermediate followed by an electrocyclic ring-opening. researchgate.net

Functionalization of the Thiane Ring System (e.g., C-H Functionalization)

Direct functionalization of the C-H bonds of the thiane ring offers a powerful method for introducing molecular complexity. Recent advances in transition-metal-catalyzed C-H activation have provided numerous tools for this purpose. rsc.org For the thiane ring in this compound, the methylene (B1212753) C-H bonds at the C2, C3, C5, and C6 positions are potential targets for functionalization.

These reactions often proceed via radical mechanisms or through directed metalation pathways. While the field of C-H functionalization is vast, applying it to saturated heterocycles like thiane can be challenging due to the inherent strength and low reactivity of aliphatic C-H bonds. nih.gov However, methods for the trifluoromethylthiolation of benzylic C-H bonds have been developed, showcasing the ongoing progress in C-H functionalization. nih.gov Although not directly applicable to the aliphatic C-H bonds of the thiane ring, these studies highlight the potential for developing new catalytic systems for such transformations.

Mechanistic Investigations of Key Transformations

Understanding the detailed reaction mechanisms is crucial for optimizing existing transformations and designing new synthetic routes. For a molecule like this compound, mechanistic studies would focus on elucidating the pathways of its key reactions, such as sulfur oxidation and potential ring manipulations.

Reaction Pathway Elucidation

The elucidation of reaction pathways often involves a combination of experimental techniques, such as kinetic studies, isotope labeling, and the identification of intermediates. For the oxidation of the thiane sulfur, the mechanism is generally well-understood to proceed through a direct attack of the oxidant on the sulfur atom.

In more complex transformations, such as hypothetical ring-opening or functionalization reactions, the pathway may be less clear. For instance, a proposed mechanism for the chlorotrifluoromethylation of alkenes involves the generation of a trifluoromethyl radical, its addition to the double bond, and subsequent steps to yield the final product. mdpi.com Similar radical-based mechanisms could be envisioned for the C-H functionalization of the thiane ring.

Transition State Analysis and Energy Profile Determination

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for detailed mechanistic analysis. These methods allow for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states.

Stereochemical Investigations and Conformational Analysis

Chiral Properties of 4-(Trifluoromethyl)thian-4-ol

The presence of a stereocenter at the C4 position, which is bonded to four different substituents (a hydroxyl group, a trifluoromethyl group, and two different carbon atoms of the thiane (B73995) ring), confers chirality upon the this compound molecule. This means that the molecule is non-superimposable on its mirror image, leading to the existence of enantiomers.

As a chiral compound, this compound can exist as a racemic mixture, which is an equimolar mixture of its two enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their individual properties. Common methods for chiral resolution include:

Formation of Diastereomeric Salts: This classic method involves reacting the racemic alcohol with a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Chiral Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase (CSP) can be employed to separate the enantiomers based on their differential interactions with the CSP.

Enzymatic Resolution: Enzymes often exhibit high stereoselectivity and can be used to selectively react with one enantiomer in the racemic mixture, allowing for the separation of the unreacted enantiomer.

The determination of enantiomeric purity, typically expressed as enantiomeric excess (ee), is essential after resolution and is commonly achieved using chiral chromatography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.

Conformational Analysis of the Thiane Ring

The thiane ring, a six-membered heterocycle containing a sulfur atom, typically adopts a chair conformation, which is significantly more stable than the boat or twist-boat conformations. The presence of substituents on the ring influences the equilibrium between the two possible chair conformations.

The thiane ring is flexible and can undergo a "ring flip," interconverting between two chair conformations. During this process, axial substituents become equatorial, and equatorial substituents become axial. The energy barrier for this interconversion is influenced by the nature of the substituents. The chair conformation is generally the most stable due to the minimization of torsional and steric strain. Computational studies on related six-membered rings like 1,4-dithiane have shown the chair conformer to be significantly more stable than twist or boat forms. researchgate.net

The conformational preference of a substituent on a cyclohexane or related heterocyclic ring is often quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations. wikipedia.org A larger A-value indicates a stronger preference for the equatorial position to minimize steric interactions, particularly 1,3-diaxial interactions. pressbooks.pub

| Substituent | A-value (kcal/mol) |

| -OH | 0.5 - 1.0 |

| -CH₃ | 1.7 |

| -CF₃ | 2.1 - 2.5 |

Data compiled from various sources on substituted cyclohexanes.

Based on the A-values, the trifluoromethyl group has a significantly stronger preference for the equatorial position compared to the hydroxyl group due to its larger steric bulk. Therefore, in the most stable chair conformation of this compound, the trifluoromethyl group is expected to predominantly occupy the equatorial position, while the hydroxyl group will be in the axial position.

The conformation of this compound is governed by a combination of steric and electronic effects.

Steric Effects: The primary steric consideration is the minimization of 1,3-diaxial interactions. Placing the bulky trifluoromethyl group in the axial position would lead to significant steric strain with the axial hydrogens at the C2 and C6 positions. The smaller hydroxyl group in the axial position results in less steric hindrance.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the behavior and properties of 4-(Trifluoromethyl)thian-4-ol. By solving approximations of the Schrödinger equation, these methods provide insights into the distribution of electrons and the nature of molecular orbitals, which govern the molecule's stability, reactivity, and spectroscopic signatures. Density Functional Theory (DFT) is a commonly employed method for such calculations, balancing computational cost with accuracy.

Electron Density Distribution Analysis

The electron density distribution reveals how electrons are spatially arranged within the this compound molecule. This analysis is critical for understanding chemical bonding, intermolecular interactions, and reactive sites. Regions of high electron density typically indicate the locations of chemical bonds and lone pairs of electrons, while areas of lower density are associated with atomic nuclei.

Key insights from electron density analysis include:

Bonding Characteristics: The electron density is concentrated between bonded atoms, with the degree of accumulation reflecting the bond's strength and polarity. The covalent bonds within the thiane (B73995) ring and between the carbon and the trifluoromethyl group can be characterized by their electron density profiles.

Polarity and Electronegativity: The highly electronegative fluorine and oxygen atoms in the trifluoromethyl and hydroxyl groups, respectively, cause a significant polarization of the electron density. This leads to a partial negative charge on these atoms and partial positive charges on the adjacent carbon atoms. This charge distribution is a key determinant of the molecule's dipole moment and its interaction with other polar molecules.

Reactive Sites: Maps of the electrostatic potential, which are derived from the electron density, can predict sites susceptible to nucleophilic or electrophilic attack. Regions of negative potential (electron-rich) are prone to attack by electrophiles, while regions of positive potential (electron-poor) are targets for nucleophiles.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides crucial information about the molecule's electronic properties and reactivity.

HOMO and LUMO: The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, indicating its ability to accept electrons. The spatial distribution of these frontier orbitals in this compound highlights the regions of the molecule most involved in chemical reactions.

Energy Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing trifluoromethyl group is expected to influence this energy gap.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra and confirming the structure of newly synthesized compounds.

NMR Chemical Shift Predictions (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei in this compound. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance:

The protons on the thiane ring will exhibit different chemical shifts depending on their axial or equatorial positions and their proximity to the electronegative hydroxyl and trifluoromethyl groups.

The carbon atoms of the thiane ring will also have distinct chemical shifts influenced by the substituents.

The fluorine atoms of the trifluoromethyl group are expected to show a characteristic ¹⁹F NMR signal.

Comparison between calculated and experimental NMR spectra can aid in the definitive assignment of signals and the confirmation of the molecule's conformation.

| Nucleus | Predicted Chemical Shift (ppm) - Representative Values |

| ¹H (Axial/Equatorial on Thiane Ring) | Varies based on position relative to substituents |

| ¹³C (Thiane Ring Carbons) | Varies based on substitution and hybridization |

| ¹³C (CF₃ Carbon) | Characteristic shift due to fluorine substitution |

| ¹⁹F (CF₃ Fluorines) | Single environment expected, leading to one primary signal |

Vibrational Frequency Analysis (IR, Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency analysis can predict the wavenumbers and intensities of the vibrational transitions. Each predicted frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

For this compound, key predicted vibrational modes would include:

O-H stretching of the hydroxyl group.

C-F stretching modes of the trifluoromethyl group.

C-S stretching modes of the thiane ring.

C-H stretching and bending modes of the methylene (B1212753) groups in the ring.

These theoretical spectra serve as a valuable reference for the analysis of experimental IR and Raman data, helping to assign the observed absorption bands to specific molecular vibrations.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | ~3200-3600 |

| C-H Stretch (Aliphatic) | ~2850-3000 |

| C-F Stretch | ~1000-1400 |

| C-O Stretch | ~1000-1200 |

| C-S Stretch | ~600-800 |

Reaction Mechanism Modeling and Simulation

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and reaction products. This allows for the determination of reaction pathways and the calculation of activation energies, providing a deeper understanding of the reaction kinetics and thermodynamics.

Potential areas of investigation for this compound could include:

Dehydration reactions: Modeling the loss of the hydroxyl group to form an unsaturated product.

Oxidation reactions: Investigating the oxidation of the sulfur atom in the thiane ring.

Substitution reactions: Simulating the replacement of the hydroxyl group with other functional groups.

These simulations can predict the feasibility of different reaction pathways and guide the design of synthetic strategies.

Transition State Characterization

Information regarding the characterization of transition states for reactions involving this compound is not present in the current body of scientific literature. Such studies would typically involve computational methods to locate and verify the geometry of transition state structures, including vibrational frequency analysis to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate.

Energy Barriers and Reaction Kinetics

Without transition state characterization, the energy barriers for potential reactions of this compound cannot be determined. Consequently, the prediction of reaction kinetics, including rate constants and the elucidation of reaction mechanisms through computational means, remains an open area for investigation.

Conformational Landscape Exploration

A comprehensive exploration of the conformational landscape of this compound has not been documented. This would involve a systematic study of the different spatial arrangements of the atoms in the molecule and their relative energies.

Potential Energy Surface Scans

Detailed potential energy surface (PES) scans for this compound are not available. PES scans are crucial for identifying stable conformers (local minima) and the transition states that connect them. Such scans would typically be performed by systematically varying key dihedral angles within the molecule and calculating the corresponding energy.

Molecular Dynamics Simulations for Conformational Dynamics

There are no published molecular dynamics (MD) simulations specifically focused on the conformational dynamics of this compound. MD simulations would provide valuable insights into the time-dependent behavior of the molecule, including the rates of conformational changes and the flexibility of the thiane ring.

Solvent Effects on Reactivity and Conformation

The influence of different solvents on the reactivity and conformational preferences of this compound has not been computationally modeled. Such studies would typically employ implicit or explicit solvent models to understand how the surrounding medium affects the molecule's properties, which is critical for predicting its behavior in realistic chemical environments.

Application As a Synthetic Building Block and Scaffold in Organic Synthesis

Incorporation into Complex Molecular Architectures

The strategic placement of functional groups in 4-(Trifluoromethyl)thian-4-ol allows for its seamless integration into a variety of elaborate molecular structures. The hydroxyl group can be readily derivatized or replaced, while the sulfur atom in the thiane (B73995) ring can undergo oxidation or participate in rearrangements, providing diverse pathways for molecular elaboration.

The this compound core is an ideal precursor for the synthesis of a wide array of novel heterocyclic systems. The trifluoromethyl group is a key feature in many pharmaceuticals and agrochemicals, and its incorporation into heterocyclic frameworks can significantly enhance their biological activity. nih.govmdpi.comresearchgate.netfrontiersin.org The thiane moiety itself can be transformed into other sulfur-containing heterocycles or can serve as a scaffold for the annulation of additional rings.

For instance, dehydration of the tertiary alcohol can lead to the formation of a double bond, creating a reactive thia-enone system. This intermediate can then undergo various cycloaddition reactions to construct bicyclic or spirocyclic heterocyclic systems. Furthermore, ring-opening and rearrangement reactions of the thiane ring, potentially triggered by the activation of the hydroxyl group, could provide access to acyclic sulfur-containing building blocks with a trifluoromethyl group, which can then be cyclized into different heterocyclic motifs.

The synthesis of novel trifluoromethyl-containing heterocycles, such as thiocoumarins researchgate.net, thiazolo[4,5-d]pyrimidines mdpi.com, and various fluorinated isoquinolines nih.gov, highlights the importance of fluorinated building blocks in medicinal chemistry. While not directly employing this compound, these syntheses underscore the potential utility of such a compound in generating novel and biologically relevant heterocyclic structures. The table below illustrates the types of heterocyclic systems that could potentially be accessed from this building block.

| Potential Heterocyclic System | Synthetic Strategy from this compound |

| Dihydrothiophenes | Dehydration and subsequent functionalization |

| Thiepanes | Ring expansion reactions |

| Thiazolidines | Ring cleavage and recyclization with an amine source |

| Spirocyclic thioethers | Intramolecular cyclization via activation of the hydroxyl group |

The synthesis of enantiomerically pure fluorinated compounds is of paramount importance in the development of modern pharmaceuticals. nih.govlew.ronih.gov this compound, being a prochiral molecule, presents an excellent opportunity for the development of asymmetric syntheses to access chiral fluorinated building blocks.

The hydroxyl group can be a handle for enzymatic or chiral catalyst-mediated reactions. For example, asymmetric acylation or phosphorylation could resolve the racemic mixture, providing access to enantioenriched thianols. Alternatively, the prochiral ketone precursor to this compound could undergo asymmetric reduction or trifluoromethylation to afford the chiral alcohol directly.

Once obtained in enantiomerically pure form, these chiral thianols can serve as valuable synthons for the preparation of more complex chiral molecules. The stereocenter at C4 can direct the stereochemical outcome of subsequent reactions on the thiane ring or on substituents attached to it. The synthesis of chiral fluorinated amines and pyroglutamic acids demonstrates the established value of chiral fluorinated building blocks in synthetic chemistry. nih.govnih.gov

| Asymmetric Strategy | Potential Chiral Product |

| Enzymatic resolution of racemic this compound | Enantiomerically pure (R)- or (S)-4-(Trifluoromethyl)thian-4-ol |

| Asymmetric reduction of 4-(Trifluoromethyl)thian-4-one | (R)- or (S)-4-(Trifluoromethyl)thian-4-ol |

| Chiral derivatization of the hydroxyl group | Diastereomeric esters or ethers for separation |

Scaffold for Advanced Synthetic Design

Beyond its role as a reactive building block, the rigid thiane ring of this compound makes it an excellent scaffold for the systematic design and synthesis of new molecules with tailored properties. The trifluoromethyl group provides a unique probe for studying molecular interactions, while the thiane ring offers defined exit vectors for substituent placement.

To understand and optimize the chemical behavior of molecules containing the this compound core, the synthesis of a library of derivatives is essential for conducting structure-reactivity relationship (SRR) studies. By systematically modifying the structure and evaluating the impact on reactivity, researchers can gain valuable insights for designing molecules with desired properties.

Key modifications could include:

Derivatization of the hydroxyl group: Conversion to ethers, esters, or azides to modulate steric and electronic properties.

Oxidation of the sulfur atom: Formation of the corresponding sulfoxide (B87167) or sulfone to alter the polarity and hydrogen bonding capacity of the molecule.

Modification of the thiane ring: Introduction of substituents at other positions on the ring to probe steric and electronic effects on the reactivity of the core.

These studies are crucial in fields like medicinal chemistry, where understanding how small structural changes affect biological activity is fundamental to the drug discovery process. lew.ro

The concept of "chemical space" refers to the vast number of possible molecules that could be synthesized. nih.gov Exploring the chemical space around the this compound core involves creating a diverse library of related compounds to screen for novel properties and applications. This can be achieved through combinatorial chemistry approaches, where different building blocks are systematically combined with the thianol scaffold.

By varying the substituents attached to the hydroxyl group or the thiane ring, a large and diverse set of molecules can be generated. This allows for a broad exploration of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design and materials science. High-throughput screening of these libraries can then identify lead compounds with interesting biological or material properties.

Potential in Material Science Precursor Synthesis

The unique combination of a trifluoromethyl group and a sulfur-containing heterocycle in this compound suggests its potential as a precursor for advanced materials. Fluorinated polymers and organic materials often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy.

| Potential Material Application | Role of this compound |

| Fluorinated Polymers | Monomer with a reactive hydroxyl group |

| Organic Semiconductors | Building block for introducing CF3 and sulfur moieties |

| Liquid Crystals | Core scaffold with tunable properties |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Insights

High-Resolution Mass Spectrometry for Elucidating Reaction Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of 4-(Trifluoromethyl)thian-4-ol and identifying products from its synthesis or subsequent reactions. HRMS provides highly accurate mass measurements, allowing for the determination of molecular formulas with a high degree of confidence.

In the analysis of this compound, characteristic fragmentation patterns would be expected under ionization. The molecular ion peak [M]•+ may be observed, though it can be weak for alcohols. youtube.comlibretexts.org Common fragmentation pathways for trifluoromethyl-substituted heterocycles and tertiary alcohols include alpha-cleavage and the loss of stable neutral molecules. fluorine1.ruyoutube.com For this compound, key fragmentation events would likely involve:

Loss of a trifluoromethyl radical (•CF₃): This would result in a significant fragment at [M-69].

Dehydration (loss of H₂O): A common fragmentation for alcohols, leading to a peak at [M-18]. youtube.comlibretexts.org This can be a very prevalent rearrangement. whitman.edu

Alpha-cleavage: Breakage of the C-C bonds adjacent to the sulfur atom or the carbon bearing the hydroxyl group, leading to ring-opening and subsequent fragmentation.

These fragmentation patterns provide a veritable fingerprint for the molecule, aiding in its identification within complex reaction mixtures.

Table 1: Predicted HRMS Fragmentation Data for this compound (C₅H₉F₃OS)

| Fragment Ion | Proposed Structure | Calculated m/z | Description |

|---|---|---|---|

| [C₅H₉F₃OS]•+ | Molecular Ion | 186.0377 | Parent molecule radical cation. |

| [C₅H₉OS]+ | [M-CF₃]+ | 117.0374 | Loss of a trifluoromethyl radical. |

| [C₅H₇F₃S]•+ | [M-H₂O]•+ | 168.0271 | Loss of a water molecule. youtube.com |

| [C₄H₈S]•+ | [M-CF₃OH]•+ | 88.0374 | Loss of trifluoromethanol (B75723) via rearrangement. |

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY for Stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural determination of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) experiments, provides unambiguous evidence of atomic connectivity and stereochemistry.

¹H and ¹³C NMR: These spectra would confirm the presence of the thiane (B73995) ring protons and carbons. The chemical shifts would be influenced by the electronegative sulfur, oxygen, and trifluoromethyl groups.

¹⁹F NMR: This is a highly sensitive technique for fluorinated compounds. researchgate.netbeilstein-journals.org A single resonance, likely a singlet, would confirm the presence of the CF₃ group. nih.gov Its chemical shift provides information about the local electronic environment. nih.gov

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) would reveal proton-proton couplings within the thiane ring, establishing the connectivity of the methylene (B1212753) groups. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton to its directly attached carbon. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for identifying longer-range (2-3 bond) correlations, for instance, between the protons of the thiane ring and the quaternary carbon C-4, and between the CF₃ fluorine atoms and C-4.

NOESY for Stereochemistry: The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is pivotal for determining the relative stereochemistry of the molecule, specifically the axial or equatorial orientation of the trifluoromethyl and hydroxyl groups. youtube.com NOESY detects through-space interactions between protons that are in close proximity (typically <5 Å). youtube.comlibretexts.org For example, a NOESY correlation between the fluorine atoms of the CF₃ group (via ¹H-¹⁹F NOE) or protons on the CF₃-bearing carbon (if any existed) and specific axial or equatorial protons on the thiane ring would definitively establish the conformation of the ring and the spatial relationship of the substituents. youtube.com

Table 2: Expected NMR Data for this compound

| Nucleus | Experiment | Expected Chemical Shift (δ, ppm) | Key Information Provided |

|---|---|---|---|

| ¹H | 1D NMR | 1.5 - 3.5 | Chemical environment of thiane ring protons. |

| ¹³C | 1D NMR | 20 - 80 (aliphatic), 120-130 (CF₃, quartet) | Carbon skeleton, presence of quaternary C-4 and CF₃. |

| ¹⁹F | 1D NMR | -70 to -85 (relative to CFCl₃) | Presence and electronic environment of the CF₃ group. nih.gov |

| ¹H-¹H | COSY | Cross-peaks between adjacent CH₂ groups | Proton connectivity in the thiane ring. longdom.org |

| ¹H-¹³C | HSQC/HMBC | Correlations between H, C, and F nuclei | Full atomic connectivity of the molecular framework. |

| ¹H-¹H | NOESY | Through-space correlations | Determination of axial/equatorial orientation of substituents. youtube.comyoutube.com |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration, provided a suitable single crystal can be obtained. nih.govspringernature.com This technique is considered the gold standard for structural elucidation in the solid state. researchgate.net

The process involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. This analysis yields a detailed electron density map, from which the precise position of each atom in the crystal lattice can be determined. For a chiral, enantiomerically pure sample, anomalous dispersion (the Bijvoet method) can be used to determine the absolute configuration of the stereocenter at C-4 without the need for a chiral reference. researchgate.net

The data obtained from X-ray crystallography would provide precise bond lengths, bond angles, and torsional angles, confirming the chair conformation of the thiane ring and the exact spatial arrangement of the trifluoromethyl and hydroxyl groups.

Table 3: Representative Data from a Hypothetical X-ray Crystallographic Analysis

| Parameter | Description | Typical Information Obtained |

|---|---|---|

| Crystal System | Symmetry of the unit cell | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry elements within the unit cell | Must be non-centrosymmetric for a chiral compound (e.g., P2₁). ed.ac.uk |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the repeating unit. |

| Bond Lengths (Å) | Interatomic distances | e.g., C-S, C-O, C-C, C-F |

| Bond Angles (°) | Angles between bonded atoms | e.g., O-C-S, F-C-F |

| Flack Parameter | Parameter for absolute structure determination | A value near zero confirms the correct absolute configuration. |

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the enantiomeric excess (e.e.) of a chiral sample. youtube.com These techniques rely on the differential interaction of chiral molecules with left- and right-circularly polarized light.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The magnitude of the rotation at a specific wavelength is directly proportional to the concentration of the chiral substance and its enantiomeric excess.

Circular Dichroism (CD): CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.com A CD spectrum plots this difference in absorption (ΔA) against wavelength. The intensity of the CD signal (a positive or negative Cotton effect) is directly proportional to the enantiomeric excess. nih.gov

For this compound, which lacks a strong chromophore for conventional electronic CD, Vibrational Circular Dichroism (VCD) could be employed. VCD measures the differential absorption of polarized light in the infrared region, corresponding to molecular vibrations. rsc.org By creating a calibration curve with samples of known enantiomeric excess, the e.e. of an unknown sample can be accurately determined by measuring its CD or ORD signal. nih.gov

Table 4: Relationship between Enantiomeric Excess and Chiroptical Signal

| Enantiomeric Excess (% e.e.) | Composition (R:S) | Relative CD Signal Intensity (ΔA) | Relative Optical Rotation ([α]) |

|---|---|---|---|

| 100% | 100:0 (Enantiopure R) | +1.0 (arbitrary units) | +X° |

| 50% | 75:25 | +0.5 | +0.5X° |

| 0% | 50:50 (Racemic) | 0.0 | 0° |

| -50% | 25:75 | -0.5 | -0.5X° |

| -100% | 0:100 (Enantiopure S) | -1.0 | -X° |

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes

The synthesis of trifluoromethylated heterocycles is an area of intense investigation, with a continuous drive towards more efficient, scalable, and practical methods. nih.govresearchgate.netnih.gov For 4-(Trifluoromethyl)thian-4-ol, future efforts will likely focus on moving beyond traditional multi-step sequences to more direct and atom-economical approaches.

One promising avenue is the development of direct C-H trifluoromethylation protocols. nih.gov While not yet specifically demonstrated for the thiane (B73995) core to produce the tertiary alcohol, the concept of "innate C-H functionalization" is gaining traction. nih.gov This involves the selective reaction at the most inherently reactive C-H bond of a substrate. Such a method would be operationally simple, potentially avoiding the use of gaseous reagents like trifluoromethyl iodide (CF₃I) and proceeding at ambient temperatures. nih.gov The challenge lies in controlling the regioselectivity to target the C-4 position of the thiane ring and then performing a subsequent oxidation or hydroxylation.

Another area of development involves the use of novel trifluoromethylating agents. Beyond the commonly used Ruppert-Prakash reagent (TMSCF₃) and Togni reagents, research into more stable, less expensive, and more reactive agents is ongoing. These new reagents could offer improved yields and functional group tolerance in the synthesis of precursors to this compound.

A key goal is the development of catalytic, and particularly asymmetric, syntheses. While the 4-position of this compound is not a stereocenter, the development of catalytic methods for constructing the trifluoromethylated thiane ring could be adapted for the synthesis of chiral analogues, which are of significant interest in drug discovery.

Table 1: Comparison of Potential Synthetic Approaches

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Direct C-H Trifluoromethylation | Atom economy, operational simplicity, potential for scalability. nih.gov | Achieving regioselectivity at the C-4 position, subsequent hydroxylation. nih.gov |

| Novel Trifluoromethylating Agents | Improved reactivity, lower cost, enhanced functional group tolerance. | Reagent stability, scalability, and safety. |

| Catalytic Methods | Lower catalyst loading, milder reaction conditions, potential for asymmetric synthesis. | Catalyst design and stability, substrate scope. |

Exploration of New Reactivity Patterns and Unexpected Transformations

The trifluoromethyl group significantly influences the reactivity of the thiane ring and the tertiary alcohol. Future research will delve deeper into understanding and exploiting these electronic effects to uncover new chemical transformations. The strong electron-withdrawing nature of the CF₃ group can lead to unexpected reactivity at adjacent positions.

For instance, the hydroxyl group of this compound could be activated to serve as a leaving group in nucleophilic substitution reactions, a transformation that might be challenging with its non-fluorinated counterpart. This could open pathways to a diverse range of 4-substituted-4-(trifluoromethyl)thianes.

Furthermore, the influence of the sulfur atom and the CF₃ group on ring-opening reactions or rearrangements could lead to novel heterocyclic scaffolds. Investigating the behavior of this compound under various reaction conditions (e.g., strong acids/bases, radical initiators, transition metal catalysts) is crucial for discovering these new reactivity patterns. The unique electronic environment may also allow for selective transformations at other positions on the thiane ring, which might otherwise be unreactive.

Integration into Automated Synthesis and Flow Chemistry Platforms

The demand for large libraries of structurally diverse compounds for high-throughput screening has driven the integration of automated synthesis and flow chemistry. This compound and its derivatives are ideal candidates for these platforms.

Automated Synthesis: Robotic systems can be programmed to perform multi-step syntheses of analogues of this compound. By varying the starting materials and reagents in a systematic manner, large numbers of distinct compounds can be generated with minimal manual intervention. This is particularly valuable for structure-activity relationship (SAR) studies in drug discovery.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch chemistry, including enhanced safety, better heat and mass transfer, and improved scalability. The synthesis of this compound or its conversion into other valuable intermediates could be adapted to a flow process. For example, reactions involving hazardous reagents or unstable intermediates can often be performed more safely in a flow reactor due to the small reaction volumes at any given time. This would be particularly relevant for large-scale production. Reaction calorimetry monitoring can be used to study the reaction parameters in detail, which is beneficial for scaling up reactions. nih.gov

Table 2: Benefits of Advanced Synthesis Platforms

| Platform | Key Advantages for this compound Chemistry |

|---|---|

| Automated Synthesis | Rapid generation of compound libraries for SAR studies, high reproducibility. |

| Flow Chemistry | Enhanced safety for hazardous reactions, improved scalability, precise control over reaction parameters. nih.gov |

Advanced Computational Methodologies for Predictive Design and Mechanistic Elucidation

Computational chemistry is an indispensable tool in modern chemical research. For this compound, advanced computational methodologies will play a pivotal role in predicting its properties and guiding experimental work.

Predictive Design: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of this compound and its derivatives. This allows for the in silico design of new molecules with desired properties, such as specific binding affinities for biological targets. For example, computational models can help predict how modifications to the thiane scaffold will affect the molecule's conformation and interactions with a protein's active site. A general predictive model for site selectivity in trifluoromethylation reactions remains a key area of study. nih.gov

Mechanistic Elucidation: Computational studies are crucial for understanding the mechanisms of reactions involving this compound. By modeling reaction pathways and calculating the energies of transition states and intermediates, researchers can gain insights into why certain reactions are favored over others. This knowledge is invaluable for optimizing existing synthetic routes and for discovering new transformations. For instance, computational analysis could explain the regioselectivity observed in functionalization reactions or predict the feasibility of a proposed ring-opening reaction.

The synergy between computational prediction and experimental validation will accelerate the discovery of new applications for this compound and its derivatives, solidifying its importance as a versatile building block in chemistry.

常见问题

Q. What are the recommended synthetic routes for 4-(Trifluoromethyl)thian-4-ol, and what critical reaction parameters should be optimized to improve yield?

- Methodological Answer : Synthesis of this compound can be approached via thiol-ene chemistry or nucleophilic substitution reactions. For example, trifluoromethylation of thian-4-ol precursors using reagents like trifluoromethyl iodide (CF₃I) under radical initiation (e.g., AIBN) is a viable route . Key parameters include:

- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent Choice : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify hydroxyl (δ ~2–5 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹³C) groups. Axial-equatorial isomerism in the thiane ring may split signals .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212.05) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) monitor purity (>98%) .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored over time?

- Methodological Answer :

- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and hydrolysis .

- Degradation Monitoring :

- TLC/GC-MS : Track new peaks indicating byproducts like sulfoxides or hydroxylated derivatives.

- Karl Fischer Titration : Measure moisture content to correlate with hydrolysis rates .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing CF₃ group reduces electron density at the sulfur atom, enhancing leaving-group ability in SN2 reactions. To validate:

- Kinetic Studies : Compare reaction rates with non-CF₃ analogs (e.g., methyl-substituted thian-4-ol) under identical conditions.

- DFT Calculations : Use Gaussian or ORCA to model charge distribution and transition states .

- Isotopic Labeling : Substitute ³⁴S with ³²S to track sulfur-centered reactivity .

Q. What computational modeling approaches are most effective for predicting conformational stability and intermolecular interactions of this compound in solution?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation in explicit water/DMSO using AMBER or GROMACS to assess hydrogen-bonding networks.

- Docking Studies : Analyze interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on CF₃···π interactions .

- QSPR Models : Corrogate experimental logP and pKa values with computational descriptors (e.g., polar surface area) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives through systematic experimental validation?

- Methodological Answer :

- Dose-Response Curves : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to identify IC₅₀ discrepancies .

- Metabolic Stability Tests : Use liver microsomes to assess if conflicting bioactivity stems from metabolite interference .

- Structural Analog Libraries : Synthesize derivatives (e.g., CF₃ → CH₃) to isolate the role of substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。